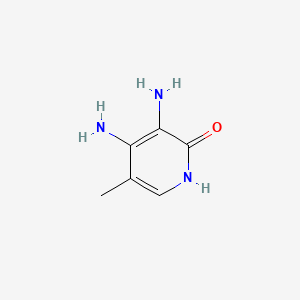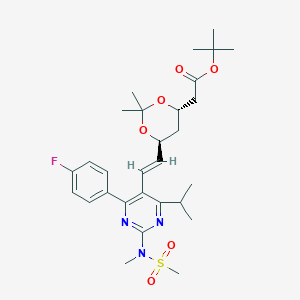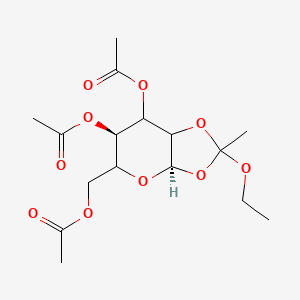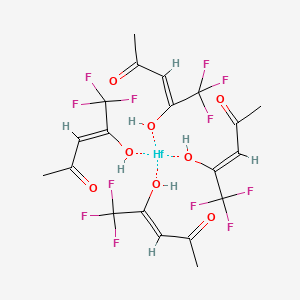
Hafnium trifluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium trifluoroacetylacetonate is a coordination compound where hafnium is bonded to trifluoroacetylacetonate ligands. This compound is of significant interest due to its volatility and stability, making it a valuable precursor in various chemical vapor deposition processes, particularly for the production of hafnium dioxide films .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hafnium trifluoroacetylacetonate can be synthesized by reacting hafnium tetrachloride with trifluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in a methanol solution, and the mixture is heated for several hours until the desired pH is reached .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or sublimation techniques .
Chemical Reactions Analysis
Types of Reactions
Hafnium trifluoroacetylacetonate primarily undergoes substitution reactions where the trifluoroacetylacetonate ligands can be replaced by other ligands. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve other diketone ligands or phosphine ligands.
Oxidation and Reduction: These reactions typically require strong oxidizing or reducing agents and are conducted under controlled temperatures.
Major Products
The major products of these reactions depend on the reagents used. For example, substitution reactions with other diketones will yield new hafnium complexes with different diketone ligands .
Scientific Research Applications
Hafnium trifluoroacetylacetonate is widely used in scientific research due to its unique properties:
Biology and Medicine:
Mechanism of Action
The mechanism by which hafnium trifluoroacetylacetonate exerts its effects is primarily through its ability to form stable complexes with various ligands. The hafnium atom is coordinated with eight oxygen atoms from the diketone ligands, forming a stable structure that can undergo various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Hafnium acetylacetonate
- Hafnium pivaloyltrifluoroacetonate
- Hafnium 2,2,6,6-tetramethylheptane-3,5-dionate
- Zirconium trifluoroacetylacetonate
Uniqueness
Hafnium trifluoroacetylacetonate is unique due to its high volatility and stability, which makes it particularly suitable for chemical vapor deposition processes. Compared to other hafnium complexes, it offers a balance of thermal stability and reactivity, making it a preferred choice for specific applications in microelectronics and material science .
Properties
Molecular Formula |
C20H20F12HfO8 |
|---|---|
Molecular Weight |
794.8 g/mol |
IUPAC Name |
hafnium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/b4*4-2-; |
InChI Key |
VCJDWFFTLZFYQS-UVSRJUEXSA-N |
Isomeric SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Hf] |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)
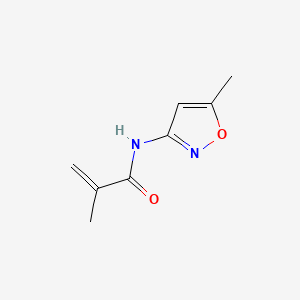
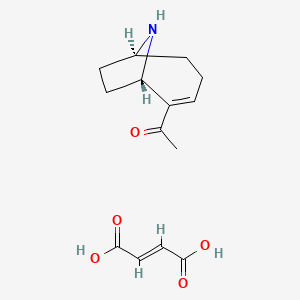
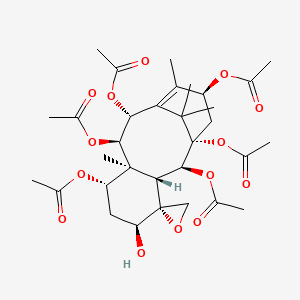
![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)

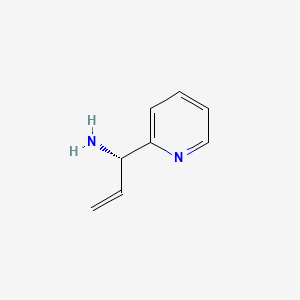

![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
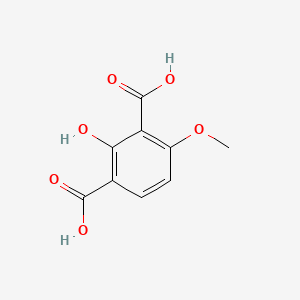
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
